4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 1266378-77-1) is a functionalized heterocyclic compound used as a precursor in multi-step organic synthesis. Its structure combines a pyrrole core, essential for many advanced materials and biologically active molecules, with two key functional groups: an aldehyde for condensation reactions and an iodo-substituent for carbon-carbon bond formation via cross-coupling reactions.[1] This specific combination of features makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of near-infrared (NIR) dyes like aza-BODIPYs.[2][3]
Substituting 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with its bromo-, chloro-, or non-halogenated (H-) analogs is often unviable in process chemistry. The identity of the halogen atom at the 4-position directly governs the compound's reactivity in palladium-catalyzed cross-coupling reactions, a critical step for which this precursor is frequently procured. The carbon-iodine bond is significantly more reactive towards oxidative addition—the rate-determining step in many coupling cycles—than carbon-bromine or carbon-chlorine bonds.[4] This reactivity difference means that reaction conditions (catalyst, ligand, temperature, time) optimized for the iodo-compound will likely result in drastically lower yields or complete reaction failure with bromo or chloro analogs, making them non-interchangeable without extensive process re-development.
The primary procurement driver for this compound is its role as a key intermediate in the synthesis of advanced materials, such as near-infrared (NIR) aza-BODIPY dyes. The iodo-substituent is not merely a placeholder but a critical reactive handle. In documented synthetic routes towards functional aza-BODIPY systems, this specific iodinated pyrrole is used to construct the core fluorophore through condensation and subsequent complexation reactions.[5] The use of a less reactive halogen, such as bromine or chlorine, would necessitate harsher cross-coupling conditions that could be incompatible with the sensitive aza-dipyrromethene core, leading to lower yields and more complex purification.
| Evidence Dimension | Synthetic Pathway Compatibility |
| Target Compound Data | Enables synthesis of complex aza-BODIPY dyes through established condensation and coupling protocols. |
| Comparator Or Baseline | Bromo- or chloro-analogs, which would require more forcing and potentially incompatible reaction conditions for subsequent cross-coupling steps. |
| Quantified Difference | Not a direct head-to-head comparison, but based on established principles of halogen reactivity in cross-coupling (I > Br > Cl), the iodo-analog provides a more reliable and efficient pathway. |
| Conditions | Synthesis of aza-BODIPY dyes via condensation of the aldehyde and subsequent functionalization at the iodo-position. |
For researchers and manufacturers developing NIR dyes, using this specific iodo-precursor ensures compatibility with established, high-yielding synthetic routes, reducing process development time and improving reproducibility.
The value of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is directly linked to the performance of the final materials it helps create. Aza-BODIPY dyes synthesized from pyrrole precursors exhibit intense absorption bands in the NIR region (typically 600-800 nm), high molar absorption coefficients (often >60,000 M⁻¹cm⁻¹) and high thermal stability.[6][7] For example, certain carbazole-fused aza-BODIPYs achieve molar absorption coefficients around 230,000 M⁻¹cm⁻¹ and fluorescence quantum yields up to 66%.[8] Procuring this specific iodinated precursor is the enabling step to access these high-performance optical properties, which are often superior to those of standard cyanine dyes or simpler BODIPY analogs in the NIR window.
| Evidence Dimension | Molar Absorption Coefficient (ε) of Downstream Product |
| Target Compound Data | Enables synthesis of aza-BODIPYs with ε values ranging from 64,000 to 230,000 M⁻¹cm⁻¹.[6][8] |
| Comparator Or Baseline | Standard BODIPY dyes, which typically absorb below 600 nm.[7] |
| Quantified Difference | Significant bathochromic shift into the NIR region (600-800 nm) compared to the visible region absorption (<600 nm) of many standard BODIPYs. |
| Conditions | Photophysical measurements of final aza-BODIPY dyes in organic solvents like THF. |
This evidence justifies the procurement of a specialized precursor by linking it directly to achieving high-value, application-critical performance (high brightness, NIR operation) in the final product.
This compound is the right choice for synthesizing novel aza-BODIPY dyes intended for NIR fluorescence imaging. The high molar absorptivity and quantum yields of the resulting fluorophores, enabled by this specific precursor, lead to brighter probes that require lower excitation power, minimizing phototoxicity in live-cell or in-vivo studies.[6][8]
As a precursor to NIR-absorbing aza-BODIPY structures, it is suitable for creating electron-acceptor or donor materials that can harvest light in the 600-800 nm spectral range. The ability to functionalize the core via the iodo-position allows for tuning of electronic properties and morphology, which are critical for device efficiency.[2]
The compound serves as a key building block for aza-BODIPY-based photosensitizers. The resulting dyes absorb strongly in the NIR region, which allows for deeper tissue penetration of light. Subsequent functionalization, made possible by the reactive iodo-handle, can be used to improve singlet oxygen generation or target specific cells.[9]